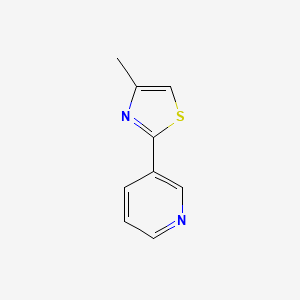

![molecular formula C16H15NO2S B2725883 4-[3-(methylthio)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1358242-97-3](/img/structure/B2725883.png)

4-[3-(methylthio)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-[3-(methylthio)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, also known as AG-490, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. AG-490 belongs to the class of benzoxazepines and has been identified as a potent inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.

Applications De Recherche Scientifique

Dopaminergic Activity

The dopaminergic activity of substituted benzazepines has been extensively studied. For instance, compounds with a benzazepine backbone were synthesized and evaluated as agonists for central and peripheral dopamine receptors, showing potential for treating conditions related to dopamine dysregulation (Pfeiffer et al., 1982). This research demonstrates the potential of benzoxazepin derivatives in the development of new dopaminergic drugs.

Synthesis Techniques

The synthetic pathways to create benzazepine derivatives, including benzoxazepines, have been explored, offering valuable methodologies for producing novel compounds. For example, new syntheses of phenyl-substituted benzoxazepines provide insights into the chemical reactions required to create these complex molecules, which can be pivotal in developing new therapeutic agents (Ackerman et al., 1972).

Catalysis and Chemical Transformations

Benzoxazepin compounds have been used in studies focusing on catalyst activation and chemical transformations. Research into Cp*RhIII/IrIII-1,2,3-triazole-based organochalcogen ligand complexes, including benzoxazepin derivatives, highlights their role in facilitating various chemical reactions, such as transfer hydrogenation and oxidation processes, demonstrating the chemical versatility of these compounds (Saleem et al., 2014).

Anticonvulsant and CNS Agents

Benzoxazepine derivatives have been evaluated for their potential as anticonvulsant agents and their effects on the central nervous system (CNS). Studies on substituted benzothiazepine and benzoxazepine derivatives have shown promising results in in vivo models, suggesting their application in treating epilepsy and other neurological disorders (Garg et al., 2010).

Potential Antihyperglycemic Agents

Research into substituted pyrazoles and pyrazolones, structurally related to benzoxazepines, has identified potent antihyperglycemic agents, indicating the potential of benzoxazepin derivatives in managing diabetes through the modulation of glucose reabsorption (Kees et al., 1996).

Propriétés

IUPAC Name |

4-(3-methylsulfanylphenyl)-5H-1,4-benzoxazepin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2S/c1-20-14-7-4-6-13(9-14)17-10-12-5-2-3-8-15(12)19-11-16(17)18/h2-9H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARQRKPXZAGKZSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)N2CC3=CC=CC=C3OCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-bromophenyl)sulfonyl]-N-methylglycine](/img/structure/B2725802.png)

![1-[(4-chlorophenoxy)methyl]-1H-pyrazol-4-amine](/img/structure/B2725803.png)

![3-[3,4-Bis(benzyloxy)phenyl]-2-methylprop-2-enoic acid](/img/structure/B2725804.png)

![6-isopropyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2725805.png)

![N-(2-ethylphenyl)-2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2725811.png)

![Ethyl 3-(3,4-dimethoxyphenyl)-7-[(3-methoxyphenyl)methoxy]-4-oxochromene-2-carboxylate](/img/structure/B2725812.png)

![3-[5-[Oxo-(3-pyridinylamino)methyl]-2-furanyl]-2-thiophenecarboxylic acid methyl ester](/img/structure/B2725815.png)

![[4-[(4-Methoxyphenyl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2725819.png)

![2-[4-(2,4-Difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile](/img/structure/B2725821.png)

![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide](/img/structure/B2725823.png)